CUR61414 is a synthetic small molecule identified through a high-throughput screening effort aimed at finding inhibitors of the Hedgehog (Hh) signaling pathway. [] This pathway plays a crucial role in embryonic development and tissue homeostasis, but its aberrant activation is implicated in various cancers. [, , , , ] CUR61414 specifically targets the Smoothened (Smo) protein, a key transmembrane receptor in the Hh pathway. [, , , , ] By inhibiting Smo, CUR61414 disrupts Hh signaling and downstream effects.
CUR 61414 falls under the category of small-molecule inhibitors. It specifically targets the Hedgehog signaling pathway, which is often implicated in the progression of certain cancers, including basal cell carcinoma and medulloblastoma. The compound is classified as a chemical inhibitor with a focus on oncological applications.
The synthesis of CUR 61414 involves several steps that have been optimized for yield and purity. Although specific synthetic routes can vary, the general approach includes:
The synthesis parameters are crucial for achieving optimal yields and minimizing by-products, which can affect the compound's efficacy and safety profile.
The molecular structure of CUR 61414 can be described by its chemical formula and specific structural features:
The three-dimensional conformation of CUR 61414 plays a significant role in its ability to bind to target proteins involved in the Hedgehog pathway, influencing its inhibitory action.
CUR 61414 participates in various chemical reactions that are integral to its mechanism of action:
These reactions are critical for understanding how CUR 61414 exerts its effects at a molecular level.
The mechanism of action for CUR 61414 primarily involves:
Research indicates that CUR 61414 effectively reduces cell proliferation in cancer models exhibiting aberrant Hedgehog signaling, demonstrating its potential as a therapeutic agent.
CUR 61414 possesses several notable physical and chemical properties:
These properties are essential for formulating CUR 61414 into viable therapeutic agents.
CUR 61414 has several scientific applications, particularly in cancer research:
The discovery of CUR 61414 emerged during a pivotal era in oncology research focused on targeting developmental signaling pathways co-opted by cancers. The Hedgehog (Hh) pathway, first characterized in Drosophila, was identified as critically dysregulated in basal cell carcinoma (BCC) and medulloblastoma, primarily through loss-of-function mutations in the PTCH1 tumor suppressor gene or gain-of-function mutations in the SMO (Smoothened) oncogene [2] [7]. Before CUR 61414’s development, the teratogenic natural product cyclopamine (a steroidal alkaloid) provided proof-of-concept that pharmacologic inhibition of SMO could suppress Hh signaling. However, its poor solubility, toxicity, and lack of specificity limited therapeutic utility [1] [3]. This catalyzed efforts to identify synthetic, drug-like SMO antagonists. High-throughput screening (HTS) campaigns in the early 2000s yielded several novel scaffolds, including the aminoproline class exemplified by CUR 61414, designed to overcome the limitations of natural compounds [3] [6]. Its identification represented a strategic shift toward targeted molecular therapeutics for cancers driven by aberrant Hh activation [9].
Table 1: Early Hedgehog Pathway Inhibitors and Key Characteristics
Compound | Class | Molecular Target | Discovery Approach | Key Research Milestone |
---|---|---|---|---|
Cyclopamine | Steroidal Alkaloid | SMO | Natural Product | First proof-of-concept SMO binder [1] |
CUR 61414 | Aminoproline | SMO | High-Throughput Screen | Topical efficacy in murine BCC models [3] [6] |
GDC-0449 (Vismodegib) | Acylthiourea | SMO | Medicinal Chemistry | First FDA-approved SMOi (2012) [2] |
MRT-10 | Acylthiourea | SMO | Virtual Screening | Identified via pharmacophore model [1] |
CUR 61414 (N-((3S,5S)-1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(piperazine-1-carbonyl)pyrrolidin-3-yl)-N-(3-methoxybenzyl)-3,3-dimethylbutanamide) functions as a potent, cell-permeable antagonist of SMO, with a binding affinity (Ki) of 44 nM and IC₅₀ values ranging from 100–300 nM in cell-based Hh signaling assays [4] [5] [9]. Mechanistically, it binds to the heptahelical bundle domain of SMO, preventing its activation and subsequent translocation to the primary cilium—a key step for GLI transcription factor activation [4] [7]. This inhibition is highly selective for the canonical Hh pathway, as evidenced by:
This precision cemented its role as a chemical genetics tool for dissecting Hh pathway dynamics in development and oncogenesis. Studies using CUR 61414 helped validate SMO as a druggable target and elucidated the dependence of BCC proliferation on autocrine Hh signaling [6] [9].
Table 2: Key Pharmacodynamic Properties of CUR 61414
Property | Value/Outcome | Experimental System | Citation |
---|---|---|---|
SMO Binding Affinity (Ki) | 44 nM | Competitive binding assays | [4] [9] |
Hh Pathway IC₅₀ | 100–300 nM | Shh Light II cells (luciferase reporter) | [5] [9] |
SAG-Induced Differentiation IC₅₀ | 300 nM | C3H10T1/2 cells (alkaline phosphatase assay) | [5] |
BCC Regression In Vivo | Significant reduction in tumor area | UV-induced BCC murine models (topical application) | [3] [6] |
CUR 61414 occupies a distinct niche in the landscape of synthetic Hh inhibitors. Chemically, it belongs to the aminoproline derivatives, characterized by a central proline ring linked to a 3,3-dimethylbutanamide moiety and a benzodioxolylmethyl group—optimized for SMO binding and cellular penetration [6] [8]. Its development preceded and informed second-generation SMO inhibitors like vismodegib and sonidegib, which share its core mechanism but exhibit superior pharmacokinetics [2] [10]. Key differentiators include:
Thus, while CUR 61414 did not achieve clinical approval, it served as a pivotal proof-of-concept molecule that accelerated the development of advanced Hh inhibitors and refined our understanding of pathway modulation in oncology.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7